molecular formula C7H17NO B13192479 1-Amino-3-methylhexan-3-ol

1-Amino-3-methylhexan-3-ol

Cat. No.: B13192479
M. Wt: 131.22 g/mol
InChI Key: HGDVIHGAFYODQM-UHFFFAOYSA-N
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Description

1-Amino-3-methylhexan-3-ol is an organic compound with the molecular formula C7H17NO It is a derivative of hexanol, featuring both an amino group (-NH2) and a hydroxyl group (-OH) on the same carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylhexan-3-ol with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to facilitate the formation of the amino alcohol.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-methylhexan-3-one or 3-methylhexanal.

    Reduction: Formation of 3-methylhexanamine.

    Substitution: Formation of various substituted hexanols or hexanamines.

Scientific Research Applications

1-Amino-3-methylhexan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 1-amino-3-methylhexan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions can modulate cellular pathways and affect physiological responses.

Comparison with Similar Compounds

    1-Amino-2-methylhexan-2-ol: Similar structure but with the amino and hydroxyl groups on different carbon atoms.

    1-Amino-3-methylpentan-3-ol: Shorter carbon chain but similar functional groups.

    1-Amino-3-methylheptan-3-ol: Longer carbon chain but similar functional groups.

Uniqueness: 1-Amino-3-methylhexan-3-ol is unique due to its specific placement of the amino and hydroxyl groups on the same carbon atom, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-amino-3-methylhexan-3-ol

InChI

InChI=1S/C7H17NO/c1-3-4-7(2,9)5-6-8/h9H,3-6,8H2,1-2H3

InChI Key

HGDVIHGAFYODQM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCN)O

Origin of Product

United States

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